molecular formula C15H18BNO2 B13123707 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

Cat. No.: B13123707
M. Wt: 255.12 g/mol
InChI Key: UHRFTHSEOUSFJD-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom bonded to an isoquinoline ring through a dioxaborolane moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline typically involves the reaction of isoquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

    Catalyst: Palladium or copper-based catalysts

    Reagents: Isoquinoline, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and a base such as potassium carbonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium or nickel catalysts in the presence of aryl halides and bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Boronic acids

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane moiety stabilizes the boron atom, allowing it to participate in various chemical reactions. The isoquinoline ring provides additional stability and reactivity, making the compound suitable for a wide range of applications.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline stands out due to its isoquinoline ring, which provides unique electronic and steric properties. This makes it more reactive and versatile compared to other boronic esters. The presence of the isoquinoline ring also enhances its stability and allows for a broader range of applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-12-8-6-5-7-11(12)9-10-17-13/h5-10H,1-4H3

InChI Key

UHRFTHSEOUSFJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC3=CC=CC=C23

Origin of Product

United States

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